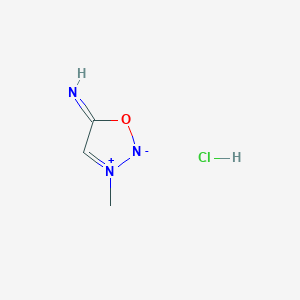

2-furyl(1-methyl-1H-imidazol-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

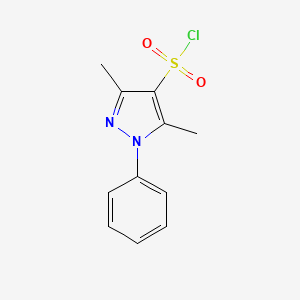

The compound "2-furyl(1-methyl-1H-imidazol-2-yl)methanone" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The furyl group attached to the imidazole ring suggests the presence of a furan moiety, which is an aromatic ring with oxygen. This compound is part of a broader class of compounds that have been studied for various chemical properties and reactions .

Synthesis Analysis

The synthesis of related furyl-imidazole derivatives involves various methods. For instance, the condensation of acenaphthenequinone with furfural followed by N-methylation has been used to obtain 2-(2-furyl)-1-methyl-1H-acenaphtho[9,10-d]imidazole . Similarly, the Weidenhagen reaction has been employed to synthesize 2-(2-furyl)-5,6-dihydro-1(3)H-acenaphtho[4,5-d]imidazole . Another approach involves the reaction of hydroxyamino-propanone oximes with furfural to yield 5-aryl(hetaryl)-2-(furan-2-yl)-1H-imidazol-1-oles . These methods highlight the versatility in synthesizing furyl-imidazole derivatives.

Molecular Structure Analysis

The molecular structure of furyl-imidazole derivatives is characterized by the presence of an imidazole ring fused or linked to other aromatic systems such as furan, acenaphthene, or phenanthrene. The position of substitution on the imidazole and the type of aromatic system it is connected to can significantly influence the compound's reactivity and properties .

Chemical Reactions Analysis

Furyl-imidazole derivatives exhibit a range of chemical reactions, including electrophilic substitution. The reactivity pattern is influenced by the nature of the substituents and the ring system attached to the imidazole core. For example, electrophilic substitution in 2-(2-furyl)-1-methyl-1H-acenaphtho[9,10-d]imidazole occurs at the furan ring in acidic medium, while in neutral conditions, both the furan and acenaphthene moieties are attacked . In contrast, 2-(2-furyl)-1H-naphto[2,3-d]imidazole shows specificity in reactivity, with electrophilic reactions typically occurring at the naphthalene scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of furyl-imidazole derivatives are influenced by the interaction between the furyl moiety and other functional groups in the molecule. For instance, the interaction of the π-excessive furyl group with an electron-withdrawing carbonyl group can stabilize certain tautomeric forms, as observed in the study of prototropic tautomerism of 2-(2-furyl)-1-hydroxyimidazoles . Additionally, the synthesis of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives has shown that these compounds possess antibacterial activity with mild cytotoxicity, indicating their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Behavior

- 2-furyl(1-methyl-1H-imidazol-2-yl)methanone and its derivatives have been synthesized and studied for their prototropic tautomerism. Research demonstrated that the interaction of the π-excessive furyl moiety with an electron-withdrawing carbonyl group stabilizes the N-hydroxy tautomeric form in different solvents (Nikitina et al., 2020).

- Another study outlined the synthesis of 2-(2-furyl)-1-methyl-1H-acenaphtho[9,10-d]imidazole, providing insights into its reactivity and showing that electrophilic substitution predominantly occurs at the furan ring under certain conditions (Achkasova & El’chaninov, 2006).

Biological Activities

- Various derivatives of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone have been synthesized and evaluated for their antibacterial activities. For instance, 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives demonstrated promising antibacterial potential with mild cytotoxicity, showing significant inhibition against various bacterial strains (Abbasi et al., 2018).

Material Science and Crystallography

- In the field of crystallography, the structure of V-shaped ligands with N-heterocycles, which include derivatives of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone, was elucidated. This research provided valuable insights into intermolecular interactions and the three-dimensional networks in crystal structures (Wang et al., 2017).

Medicinal Chemistry

- A compound featuring a 2-furyl(1-methyl-1H-imidazol-2-yl)methanone moiety was isolated from Atractilis gummifera rhizome and exhibited anti-leishmanial activity, indicating its potential in therapeutic applications (Deiva et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

furan-2-yl-(1-methylimidazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-4-10-9(11)8(12)7-3-2-6-13-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOLEXCOQNYRSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70489404 |

Source

|

| Record name | (Furan-2-yl)(1-methyl-1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-furyl(1-methyl-1H-imidazol-2-yl)methanone | |

CAS RN |

30148-29-9 |

Source

|

| Record name | (Furan-2-yl)(1-methyl-1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)

![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)

![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)

![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)